Brevinin-1-RAA5 peptide precursor
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LPAVIRVAANVLPTVFCAISKKC |
Origin of Product |
United States |
Molecular Biology and Biosynthesis of Brevinin 1 Raa5 Peptide Precursor
Precursor Structure and Organization
C-terminal Mature Peptide Region
The mature peptide sequence of a related brevinin, Brevinin-1GHd, has been identified as FLGALFKVASKLVPAAICSISKKC. nih.gov The structural integrity of the C-terminal region, particularly the Rana box, has been a subject of investigation regarding its role in antimicrobial activity. Some studies suggest that this domain is not absolutely essential for the peptide's function, as variants with a C-terminally-amidated residue instead of the cyclic structure have been discovered. nih.govmdpi.com
Ribosomal Synthesis and Post-Translational Modification Pathways
The journey of the Brevinin-1-RAA5 peptide from a genetic blueprint to a functional molecule involves ribosomal synthesis followed by a cascade of post-translational modifications.
Role of the Secretory Pathway and Endoplasmic Reticulum Targeting
Like other secreted proteins, the Brevinin-1-RAA5 precursor is synthesized on ribosomes and is directed into the secretory pathway. This process begins with a signal peptide at the N-terminus of the precursor protein, which targets it to the endoplasmic reticulum (ER). nih.govnih.gov Once inside the ER, the precursor undergoes folding and initial modifications before being transported to the Golgi apparatus for further processing and eventual secretion.
Enzymatic Cleavage by Trypsin-like Enzymes
The full-length precursor of Brevinin-1 (B586460) peptides, often referred to as a prepro-peptide, contains the mature peptide sequence flanked by a signal peptide and an acidic spacer region. nih.gov The release of the mature peptide requires precise enzymatic cleavage. This is accomplished by pro-peptide convertases, which are trypsin-like enzymes that recognize and cleave at specific sites, typically a Lysine-Arginine (-K-R-) pair, located just before the mature peptide sequence. nih.govnih.gov This cleavage event is a critical step in liberating the active antimicrobial peptide from its inactive precursor form. The presence of these cleavage sites is a conserved feature in the biosynthesis of many amphibian antimicrobial peptides. nih.gov
C-terminal Amidation
C-terminal amidation is a common post-translational modification observed in many antimicrobial peptides, particularly those from amphibians. nih.gov This modification involves the enzymatic conversion of the C-terminal carboxyl group to an amide. While not universally present in all Brevinin-1 variants, some have been found to possess a C-terminal amide instead of the typical Rana box structure. nih.govmdpi.com This amidation can influence the peptide's net positive charge and its interaction with bacterial membranes, thereby affecting its antimicrobial potency. nih.gov
Disulfide Bond Formation and the 'Rana Box' Motif
A hallmark of the Brevinin-1 family is the 'Rana box,' a cyclic structure at the C-terminus formed by a disulfide bond between two cysteine residues. frontiersin.orgnih.govmdpi.com This intramolecular bond is crucial for establishing the three-dimensional conformation of the peptide. The formation of this disulfide bridge occurs within the oxidative environment of the endoplasmic reticulum, a process often facilitated by protein disulfide isomerases (PDIs). mdpi.com These enzymes help ensure the correct pairing of cysteine residues, which is essential for the peptide's structural stability and, in many cases, its biological activity. mdpi.com The Rana box motif typically consists of the sequence Cys-(Xaa)5-Cys, where 'Xaa' represents any amino acid. frontiersin.orgnih.gov While its precise role is still debated, with some studies indicating it is not essential for antimicrobial action, the conservation of this feature across numerous brevinin peptides suggests a significant structural or functional importance. nih.govmdpi.com
Regulation of Brevinin-1 Precursor Gene Expression
The expression of the gene encoding the Brevinin-1 precursor is subject to regulation by various factors, including developmental stage and environmental stressors. Studies on the related Brevinin-1SY in the wood frog (Rana sylvatica) have shown that mRNA transcript levels increase significantly during the later stages of tadpole metamorphosis, suggesting a role in preparing the frog for a terrestrial existence and its associated pathogens. biologists.com
Developmental Regulation
The expression of brevinin genes is regulated throughout the developmental stages of the frog. Studies on the wood frog, Rana sylvatica, have shown that transcripts for Brevinin-1SY, a member of the brevinin-1 family, are detectable in tadpoles and their levels significantly increase during the later stages of metamorphosis. researchgate.net This suggests that the production of this antimicrobial peptide is upregulated as the frog transitions from an aquatic to a terrestrial environment, likely to provide enhanced protection against a new spectrum of pathogens.
Table 1: Developmental Regulation of Brevinin-1SY mRNA in Rana sylvatica
| Gosner Stage | Relative mRNA Expression (Normalized) |
|---|---|
| 14-20 | Low |
| 21-25 | Moderate |
| 26-30 | Moderate |
| 31-35 | High |
| 36-41 | Significant Increase |
| 42-43 | Significant Increase |
| 44-45 | Significant Increase |
Data based on findings for Brevinin-1SY in Rana sylvatica. researchgate.net
Environmental Stress Response
The expression of brevinin peptides can be influenced by various environmental stressors, indicating their role in the frog's innate immune response to challenging conditions. In Rana sylvatica, exposure to dehydration and freezing has been shown to alter the mRNA levels of Brevinin-1SY.
Specifically, dehydration (40% water loss) led to a significant increase in Brevinin-1SY mRNA levels in both the dorsal and ventral skin. researchgate.net Similarly, freezing for 24 hours resulted in an increase in Brevinin-1SY mRNA in the ventral skin. researchgate.net These responses suggest that the frog enhances its antimicrobial defenses when its physical barriers may be compromised or its physiological state is stressed.
Table 2: Environmental Stress Response of Brevinin-1SY mRNA in Rana sylvatica Skin
| Stress Condition (24h) | Dorsal Skin mRNA Levels | Ventral Skin mRNA Levels |
|---|---|---|
| Control (Non-stressed) | Baseline | Baseline |
| Anoxia | No significant change | Increased |
| Dehydration (40%) | Increased | Increased |
| Freezing | No significant change | Increased |
Data based on findings for Brevinin-1SY in Rana sylvatica. researchgate.net
Differential Expression in Tissues
The expression of brevinin peptides can also vary between different tissues, suggesting localized and specific roles for these AMPs. In adult Rana sylvatica, there is a differential expression of Brevinin-1SY between the dorsal and ventral skin, particularly in response to environmental stress.
Under control conditions, the baseline expression levels may differ. More notably, in response to stressors like anoxia, the increase in Brevinin-1SY mRNA was observed in the ventral skin but not the dorsal skin. researchgate.net This differential regulation may reflect the different physiological roles and microbial exposure of the dorsal and ventral surfaces of the frog.
Table 3: Differential Tissue Expression of Brevinin-1SY mRNA in Rana sylvatica under Anoxia
| Tissue | Relative mRNA Expression (Fold Change vs. Control) |
|---|---|
| Dorsal Skin | No significant change |
| Ventral Skin | Increased |
Data based on findings for Brevinin-1SY in Rana sylvatica. researchgate.net
Structural Features and Conformational Dynamics of Mature Brevinin 1 Raa5
Amino Acid Sequence Analysis and Conservation Patterns
The primary structure of a peptide is fundamental to its ultimate three-dimensional shape and biological activity. The Brevinin-1-RAA5 precursor is a 70-amino-acid polypeptide, which includes a signal peptide, an acidic propeptide region, and the C-terminal mature peptide sequence uniprot.org. The mature Brevinin-1-RAA5 is a 24-residue peptide with the sequence FLPAVIRVAANVLPTVFCAISKKC . Analysis of this sequence and comparison with other family members reveal distinct patterns of conservation and variability.
Across the Brevinin-1 (B586460) family, a high degree of sequence conservation is not typical; however, a few key residues remain unchanged, suggesting they are critical for structural integrity or function nih.gov. Four invariant residues are characteristic of the Brevinin-1 family: Alanine at position 9 (Ala⁹), Cysteine at position 18 (Cys¹⁸), Lysine (B10760008) at position 23 (Lys²³), and Cysteine at position 24 (Cys²⁴) nih.govfrontiersin.orgmdpi.com.
These residues are central to the peptide's architecture. The two cysteine residues, Cys¹⁸ and Cys²⁴, form a disulfide bridge, creating a cyclic heptapeptide (B1575542) structure at the C-terminus known as the "Rana box" (Cys¹⁸-(Xaa)₄-Lys-Cys²⁴) nih.govmdpi.com. This structural motif is a hallmark of many antimicrobial peptides from ranid frogs and is considered important for the peptide's biological activity nih.govmdpi.comscilit.com. The conserved lysine at position 23 contributes a positive charge within this loop, which is crucial for interacting with negatively charged bacterial membranes nih.gov.
Secondary and Tertiary Structure Elucidation
The function of Brevinin-1-RAA5 is dictated by its three-dimensional structure and its ability to change conformation in different chemical environments. While specific experimental studies on the structure of Brevinin-1-RAA5 are limited, extensive research on homologous peptides like Brevinin-1E and Brevinin-1GHd provides a clear picture of its likely conformational dynamics scilit.comnih.govresearchgate.net.
Circular dichroism (CD) spectroscopy is a key technique for analyzing the secondary structure of peptides in solution. Studies on various Brevinin-1 family members consistently demonstrate that these peptides are conformationally flexible nih.govscilit.com. In an aqueous solution, peptides such as Brevinin-1E adopt a predominantly random coil structure scilit.comresearchgate.net. However, upon introduction into a membrane-mimetic environment, such as solutions containing trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a significant conformational change to form an amphipathic α-helical structure nih.govscilit.comresearchgate.net. This transition is a critical step in their mechanism of action, allowing the peptide to insert into and disrupt the lipid bilayer of microbial membranes. CD analysis of Brevinin-1GHd has also shown that its α-helical structure possesses high thermal stability nih.gov.
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution insights into the three-dimensional structure of peptides. NMR studies performed on Brevinin-1E in a TFE/water solution confirmed the presence of a well-defined, amphipathic α-helical structure, consistent with CD spectroscopy findings scilit.comresearchgate.net. This amphipathic nature, with hydrophobic and hydrophilic residues segregated on opposite faces of the helix, is essential for its interaction with and disruption of cell membranes scilit.comresearchgate.net. Although specific NMR data for Brevinin-1-RAA5 is not available, its sequence homology to other Brevinin-1 peptides strongly suggests it adopts a similar α-helical conformation in a membrane environment.
In the absence of direct experimental data, computational methods serve as powerful tools for predicting peptide structure. A predicted three-dimensional model for Brevinin-1-RAA5 is available in the AlphaFold Protein Structure Database uniprot.org. These models generally show an α-helical conformation, consistent with findings for other brevinins.
Various computational tools have been successfully used to model other members of the Brevinin-1 family. For instance, the structure of Brevinin-1LTe was predicted using the PEPstrMOD server and visualized with PyMOL, indicating a potential α-helical structure with distinct hydrophilic and hydrophobic faces nih.gov. Similarly, the secondary structure of Brevinin-1GHd was modeled using trRosetta, which predicted a structure composed of two α-helices connected by a coil region frontiersin.orgnih.gov. These computational approaches corroborate the experimental data and reinforce the model of Brevinin-1 peptides as flexible molecules that adopt their active, helical conformation upon encountering a target membrane.
Conformational Changes in Membrane-Mimetic Environments (e.g., α-helical structure)
In an aqueous solution, Brevinin-1 peptides, including the RAA5 variant, typically lack a defined secondary structure and exist in a disordered random coil state. nih.govresearchgate.netnih.gov However, this conformation undergoes a significant transformation upon encountering a membrane-like environment. In the presence of membrane-mimetic solvents, such as trifluoroethanol (TFE), or micelles composed of sodium dodecyl sulfate (SDS) or dodecylphosphocholine (B1670865) (DPC), the peptide folds into an amphipathic α-helical structure. nih.govresearchgate.netnih.gov
This induced helicity is crucial for its biological activity, as it is postulated that the α-helical conformation is responsible for perturbing the phospholipid bilayer of target microbial membranes. nih.govresearchgate.net Detailed studies on the related peptide Brevinin-1BYa using Nuclear Magnetic Resonance (NMR) spectroscopy revealed that in a micellar environment, the peptide adopts a flexible helix-hinge-helix motif. nih.gov This structure consists of two distinct α-helical segments that lie parallel to the surface of the micelle. nih.gov This conformational adaptability allows the peptide to transition from a soluble, inactive state to a membrane-associated, active state. The secondary structure of some brevinins, such as Brevinin-1GHd, has also been shown to possess these α-helical characteristics along with high thermal stability. frontiersin.orgnih.gov
Functional Significance of Specific Structural Motifs
The primary sequence of the mature Brevinin-1-RAA5 peptide contains several conserved motifs that are indispensable for its structure and function. These include the C-terminal 'Rana box', specific cationic and hydrophobic residues, and a central proline-induced kink.
The 'Rana Box' and Disulfide Bridge
A hallmark of most Brevinin-1 family peptides is the presence of a C-terminal heptapeptide domain known as the 'Rana box'. nih.govresearchgate.net This motif is characterized by a Cys-(Xaa)₄-Lys-Cys sequence, which forms a cyclic loop via a disulfide bridge between the two cysteine residues. nih.govmdpi.com In Brevinin-1 peptides, these are typically found at positions 18 and 24. frontiersin.org
The functional role of the 'Rana box' has been a subject of scientific discussion. mdpi.com Some research indicates that this cyclic domain is crucial for the peptide's antibacterial activity. nih.gov It may also play a role in maintaining the peptide's helical structure. researchgate.net One hypothesis suggests that the 'Rana box' serves as an anchor, facilitating the initial stage of the peptide's interaction with the bacterial membrane. nih.gov
Conversely, other studies have questioned its necessity, pointing to the discovery of naturally occurring, active brevinin peptides that are truncated and lack this C-terminal domain. nih.gov The disulfide bond itself is a strong covalent linkage that generally confers significant conformational stability to peptides and proteins, which often lack a large hydrophobic core. nih.govmonash.eduspringernature.com These bonds can be critical for maintaining the native conformation and can enhance pharmacological properties such as stability and biological activity. monash.eduresearchgate.net
Role of Cationic Residues
Brevinin-1 peptides are cationic, possessing a net positive charge due to the presence of basic amino acid residues such as Lysine (Lys) and Arginine (Arg). nih.govresearchgate.net The functional significance of these cationic residues is primarily related to the initial targeting of microbial cells. qub.ac.uk They facilitate a crucial electrostatic attraction between the positively charged peptide and the negatively charged components of bacterial and fungal cell membranes, such as anionic phospholipids (B1166683) and lipopolysaccharides (LPS). nih.govresearchgate.netfrontiersin.org
This initial binding is a prerequisite for the peptide's antimicrobial action. It is generally accepted that a net positive charge of at least +2 is essential for the antimicrobial function of many cationic peptides. mdpi.com The strategic placement of these positive charges, particularly on the hydrophilic face of the amphipathic helix, is key to the peptide's ability to selectively interact with and disrupt microbial membranes over the typically zwitterionic membranes of mammalian cells. nih.govnih.gov
Hydrophobicity and Amphipathicity
Brevinin-1 peptides are classic examples of amphipathic molecules, meaning they possess both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. nih.govfrontiersin.org The N-terminal domain of the peptide is typically rich in hydrophobic amino acid residues. researchgate.netmdpi.com Upon folding into an α-helix in a membrane environment, these residues become spatially segregated, forming a nonpolar face, while the cationic and polar residues form an opposing polar face. nih.govnih.gov
This amphipathic character is fundamental to the peptide's mechanism of action. researchgate.net Following the initial electrostatic attraction, the hydrophobic face of the helix inserts into the lipid core of the target membrane. nih.govnih.gov This interaction disrupts the bilayer's integrity, leading to permeabilization and ultimately, cell death. nih.gov While hydrophobicity is essential for potent antimicrobial activity, an excessively high degree of hydrophobicity can lead to a loss of cell selectivity, resulting in toxicity toward host cells, such as the lysis of red blood cells (hemolytic activity). researchgate.netmdpi.comnih.gov
Proline Residues and Kink Formation
A highly conserved feature within the Brevinin-1 family is the presence of a Proline (Pro) residue, often found at position 14. nih.govmdpi.com Due to its unique cyclic side chain, proline is known as a "helix breaker" and its inclusion within a helical segment introduces a significant structural perturbation. In Brevinin-1 peptides, this proline residue creates a stable kink or a flexible hinge in the middle of the molecule. nih.govmdpi.comsmolecule.com
This hinge divides the peptide into two separate helical domains, as observed in the helix-hinge-helix structure of Brevinin-1BYa. nih.gov This structural feature imparts flexibility, which is believed to be important for the peptide's ability to properly orient itself on and insert into the complex and dynamic surface of a cell membrane.
Evolutionary and Phylogenetic Analysis of Brevinin 1 Raa5 and Brevinin 1 Family
Phylogenetic Relationships within Ranidae Species
Phylogenetic analyses of the Brevinin-1 (B586460) family have revealed close relationships between different species within the Ranidae family. Studies have shown that peptides from closely related species tend to cluster together, forming distinct clades. nih.gov This clustering suggests that the diversity of these peptides is a result of relatively recent gene duplication events that occurred after the divergence of these species. nih.gov
For instance, analysis of Brevinin-1 sequences has supported the close evolutionary relationship between Hoplobatrachus rugulosus, Hylarana latouchii, and Hylarana guentheri. nih.govfrontiersin.org The high degree of similarity in the mature peptide sequences of Brevinin-1 from these species provides strong evidence for their recent common ancestry. nih.govfrontiersin.org The repeated expression of nearly identical Brevinin-1 peptides in these different species further underscores their close phylogenetic ties and suggests a shared evolutionary origin, likely in Southern Asia. nih.govfrontiersin.org
The table below illustrates the phylogenetic relationship of selected Brevinin-1 peptides from different Ranidae species, based on sequence homology.
| Species | Peptide | Phylogenetic Clade |
| Rana sphenocephala | Brevinin-1Sc | Rana pipiens clade |
| Rana sphenocephala | Brevinin-1Sa, -1Sb | Rana berlandieri clade |
| Hoplobatrachus rugulosus | Brevinin-1GHd | Hylarana clade |
| Hylarana latouchii | Brevinin-1HL | Hylarana clade |
| Hylarana guentheri | Brevinin-1GHa | Hylarana clade |
This table is a representation of phylogenetic groupings based on cited research and is not exhaustive.
Evolutionary Origin of Brevinin-1 Genes
The evolution of Brevinin-1 genes is a dynamic process characterized by gene duplication, diversification, and positive selection. nih.govfrontiersin.org This evolutionary trajectory has resulted in a vast array of Brevinin-1 peptides with diverse functions, enabling amphibians to adapt to a wide range of pathogens.
Gene Duplication and Diversification
Gene duplication is a primary driver of the evolution of the Brevinin-1 family. nih.govnih.govfrontiersin.org Following a duplication event, the new gene copies are free to accumulate mutations and diverge in sequence and function. This process of diversification has led to the extensive structural variety observed within the Brevinin-1 family. nih.gov The presence of multiple Brevinin-1 peptides within a single frog species is a testament to the ongoing process of gene duplication and diversification. nih.gov
Positive Selection and Functional Divergence
Positive selection plays a crucial role in shaping the functional diversity of the Brevinin-1 family. nih.govfrontiersin.org This evolutionary pressure drives the rapid evolution of AMPs, allowing them to effectively combat a constantly evolving array of pathogens. nih.govfrontiersin.org The high rate of non-synonymous to synonymous nucleotide substitutions (Ka/Ks) in the regions encoding the mature peptide is indicative of positive selection. This selection pressure leads to functional divergence, where duplicated genes acquire new or modified functions. For example, while many Brevinin-1 peptides exhibit potent antimicrobial activity, some have evolved to possess other biological activities.
Sequence Conservation and Variability as Phylogenetic Markers
The precursor protein of Brevinin-1 peptides typically has a conserved structural organization, including a signal peptide, an acidic intervening region, and the C-terminal mature peptide. nih.gov Within the mature Brevinin-1 peptide, a characteristic "Rana box," a disulfide-bridged heptapeptide (B1575542) loop at the C-terminus, is a conserved feature. nih.govnih.gov However, the region between the N-terminus and the Rana box is often hypervariable, and it is this variability that is particularly useful for phylogenetic analysis at the species level. nih.gov The table below highlights the conserved and variable regions of a typical Brevinin-1 peptide precursor.
| Region | Description | Conservation Level |
| Signal Peptide | Directs the precursor protein to the secretory pathway. | Highly Conserved |
| Acidic Intervening Region | Flanks the mature peptide. | Variable |
| Mature Peptide (N-terminal region) | Involved in antimicrobial activity. | Hypervariable |
| Mature Peptide (Rana box) | C-terminal cyclic domain. | Conserved |
Comparative Genomics and Transcriptomics in Amphibians
The advent of comparative genomics and transcriptomics has revolutionized the study of amphibian antimicrobial peptides. nih.govfrontiersin.orgbiorxiv.org These powerful approaches allow for the large-scale identification and characterization of AMP gene families, providing a broader understanding of their evolution and function. nih.gov
By comparing the genomes and transcriptomes of different amphibian species, researchers can identify orthologous and paralogous Brevinin-1 genes, trace their evolutionary history, and infer the selective pressures that have shaped their diversity. nih.govfrontiersin.org Transcriptomic analysis of frog skin secretions has been particularly fruitful, leading to the discovery of a vast number of novel Brevinin-1 peptides and their precursors. frontiersin.orgnih.gov This wealth of sequence data is invaluable for constructing robust phylogenetic trees and for understanding the molecular basis of amphibian innate immunity. nih.govfrontiersin.org The continued application of these technologies will undoubtedly uncover further complexities in the evolution of the Brevinin-1 family and its role in amphibian defense. biorxiv.org
Research Methodologies for Brevinin 1 Raa5 Peptide Precursor Studies
Molecular Cloning and Gene Expression Techniques
The initial discovery and characterization of novel antimicrobial peptide precursors like Brevinin-1-RAA5 heavily rely on molecular cloning. These techniques allow researchers to identify the gene encoding the precursor peptide from the complex genetic material of the source organism, such as the Golden crossband frog (Odorrana andersonii). uniprot.org
Shotgun cloning is a rapid and effective method for identifying a wide array of antimicrobial peptide precursor cDNAs from a single source. nih.gov This technique involves creating a cDNA library from the total mRNA extracted from the frog's skin, a tissue known to be rich in AMPs. nih.govnih.gov
The general workflow for shotgun cloning of a peptide precursor like Brevinin-1-RAA5 is as follows:
mRNA Extraction: Total RNA is extracted from the skin tissue of the source amphibian.
cDNA Synthesis: A reverse transcriptase enzyme is used to synthesize the first strand of cDNA from the mRNA template. nih.gov
RACE-PCR: A specialized PCR technique, 3'- and 5'-Rapid Amplification of cDNA Ends (RACE), is employed. This method uses a specially designed 3'-RACE primer that targets the poly(A) tail common to most eukaryotic mRNAs and a degenerate 5'-RACE primer based on conserved signal peptide sequences found in many amphibian AMP precursors.
Cloning and Sequencing: The amplified cDNA products are then inserted into cloning vectors, which are introduced into bacteria. The resulting collection of clones (the "cDNA library") is then sequenced. nih.gov
Sequence Analysis: The obtained nucleotide sequences are analyzed using bioinformatics tools like BLAST to identify open reading frames (ORFs) that encode peptide precursors with characteristic features of the brevinin family. nih.govfrontiersin.org These features include a signal peptide, an acidic pro-region, and the mature peptide sequence, which often terminates in a "Rana box" motif. nih.govnih.govresearchgate.net Through this method, the full-length cDNA encoding the Brevinin-1-RAA5 precursor can be identified. nih.gov
Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive technique used to measure the level of mRNA expression of a specific gene in a particular tissue or under certain conditions. researchgate.net For the Brevinin-1-RAA5 precursor, qRT-PCR can determine in which tissues the gene is expressed and how its expression might change in response to stimuli, such as injury or infection.
The process involves:
RNA Isolation and cDNA Synthesis: High-quality RNA is extracted from various tissues and converted into cDNA, as this form is more stable and can be used as a template for PCR. researchgate.net
Primer Design: Specific primers are designed to amplify a unique segment of the Brevinin-1-RAA5 precursor cDNA.
Real-Time Amplification: The PCR reaction is performed in a thermal cycler that can detect the fluorescence of a dye (like SYBR Green) that binds to double-stranded DNA. The amount of fluorescence is directly proportional to the amount of amplified DNA.
Quantification: The cycle at which the fluorescence crosses a certain threshold (the Threshold Cycle, or Ct) is recorded. researchgate.net By comparing the Ct value of the target gene to that of a reference (or "housekeeping") gene with stable expression (e.g., GAPDH), the relative expression level of the Brevinin-1-RAA5 mRNA can be calculated. mdpi.com This technique has been used to show differential expression of AMP genes in various amphibian tissues and during developmental stages. nih.gov
Peptide Synthesis and Purification
Once the amino acid sequence of the mature Brevinin-1-RAA5 peptide is deduced from the cloned cDNA, researchers require pure peptide samples for functional and structural studies. nih.gov This is typically achieved through chemical synthesis followed by rigorous purification.
Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical production of peptides like Brevinin-1-RAA5. bachem.comspringernature.com This technique allows for the stepwise assembly of amino acids to create a peptide chain of a specific sequence. bachem.com
The fundamental principle of SPPS involves:
Anchoring: The first amino acid (the C-terminal residue) of the peptide is covalently attached to an insoluble polymeric support (resin). nih.gov
Elongation Cycle: The peptide chain is built one amino acid at a time in the C-terminus to N-terminus direction. Each cycle consists of two main steps:
Deprotection: The temporary protecting group (commonly the Fmoc group) on the α-amino group of the resin-bound amino acid is removed. peptide.com
Coupling: The next protected amino acid in the sequence is activated and coupled to the newly deprotected amino group. nih.gov
Washing: After each step, the resin is washed to remove excess reagents and byproducts, which is simplified by the fact that the growing peptide remains attached to the solid support. bachem.com
Cleavage: Once the entire peptide chain is assembled, it is cleaved from the resin support, and all remaining side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). nih.gov
This automated and efficient process is widely used to synthesize brevinin peptides and their analogues for research. mdpi.com
Following synthesis, the crude peptide mixture contains the desired peptide along with byproducts from incomplete reactions or side reactions. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying peptides to a high degree (>95%). frontiersin.orgharvardapparatus.com This technique separates molecules based on their hydrophobicity.
In the context of Brevinin-1-RAA5 purification:
Stationary Phase: The crude peptide solution is passed through a column packed with a non-polar material (the stationary phase), typically silica (B1680970) with bonded C8 or C18 alkyl chains.
Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent, is used to elute the peptides from the column. researchgate.net
Separation: A gradient of increasing organic solvent concentration is applied. Peptides with lower hydrophobicity elute first, while more hydrophobic peptides, like the brevinins, are retained longer on the column and elute at higher organic solvent concentrations. harvardapparatus.com
Detection and Collection: The eluting peptides are detected by their UV absorbance at ~214 nm. The peak corresponding to the pure Brevinin-1-RAA5 peptide is collected. frontiersin.org The identity of the purified peptide is then confirmed by mass spectrometry. nih.gov
Structural Characterization Techniques
Determining the three-dimensional structure of Brevinin-1-RAA5 is crucial for understanding its mechanism of action. Brevinin-1 (B586460) family peptides are known to be largely unstructured in aqueous solutions but adopt a distinct secondary structure in membrane-mimicking environments. researchgate.netnih.gov
Key structural features of brevinin peptides include an N-terminal hydrophobic region, a central hinge often containing a proline residue, and the C-terminal disulfide-bonded loop known as the "Rana box" (Cys-X-X-X-X-Lys-Cys). researchgate.netnih.gov
Common techniques used for structural characterization include:
| Technique | Information Provided | Relevance to Brevinin-1-RAA5 |
| Circular Dichroism (CD) Spectroscopy | Provides information about the secondary structure content (e.g., α-helix, β-sheet, random coil) of the peptide in different environments. | Used to demonstrate the transition of Brevinin-1 peptides from a random coil in aqueous buffer to an amphipathic α-helical structure in the presence of membrane-mimetic solvents (like TFE) or lipid vesicles. nih.govportlandpress.com |
| Mass Spectrometry (MS) | Determines the precise molecular weight of the peptide. | Confirms the identity and purity of the synthesized or isolated peptide and verifies the formation of the intramolecular disulfide bond in the "Rana box". frontiersin.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can determine the high-resolution, three-dimensional structure of the peptide in solution. | Provides detailed atomic-level insights into the peptide's conformation, including the α-helical regions and the structure of the C-terminal loop. |
| X-ray Crystallography | Can determine the high-resolution, three-dimensional structure of the peptide in a crystalline state. | While challenging for flexible peptides like brevinins, it can provide a highly detailed structural model if suitable crystals can be grown. |
| Helical Wheel Projection | A computational analysis that visualizes the distribution of hydrophobic and hydrophilic amino acid residues along an α-helix. | Used to predict and illustrate the amphipathic nature of the Brevinin-1-RAA5 helix, which is critical for its interaction with bacterial membranes. portlandpress.com |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a important tool for determining the secondary structure of peptides in different environments. For brevinin peptides, CD studies have revealed that their conformation is highly dependent on the solvent. In aqueous solutions, brevinins like Brevinin-1E and Brevinin-1GHd typically exhibit a random coil structure. scilit.comnih.gov However, in membrane-mimicking environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) or trifluoroethanol (TFE), they adopt a predominantly α-helical conformation. scilit.comnih.gov This conformational change is a hallmark of many antimicrobial peptides and is believed to be critical for their interaction with and disruption of microbial membranes. scilit.com The α-helical structure provides the amphipathic character necessary for membrane interaction, with hydrophobic residues partitioning into the lipid bilayer and hydrophilic residues remaining exposed to the aqueous environment. nih.gov Studies on Brevinin-1GHd have also shown that its α-helical structure possesses high thermal stability. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution insights into the three-dimensional structure of peptides in solution. For brevinin peptides like Brevinin-1E and Brevinin-1BYa, NMR studies have been instrumental in determining their solution structures. scilit.comnih.gov These studies have confirmed the findings from CD spectroscopy, showing that in membrane-mimicking environments such as TFE/water mixtures or in the presence of detergent micelles (e.g., SDS or dodecylphosphocholine), these peptides fold into distinct α-helical structures. scilit.comnih.gov For instance, the structure of Brevinin-1BYa was characterized as a flexible helix-hinge-helix motif, with the hinge located around the Gly13/Pro14 residues. nih.gov NMR can also be used to study the peptide's orientation and interaction with micelles, providing further details on its mechanism of action at the membrane interface. nih.gov
Mass Spectrometry for Sequence Confirmation
Mass spectrometry is an essential technique for confirming the primary amino acid sequence of peptides. Following synthesis or purification of a brevinin peptide, its molecular weight and sequence are verified using methods like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry. nih.gov This ensures that the peptide used in subsequent structural and functional studies has the correct and expected amino acid sequence. The process often involves digesting the peptide with enzymes and then analyzing the resulting fragments to piece together the full sequence, a method known as peptide mass fingerprinting or tandem mass spectrometry (MS/MS). nih.govrapidnovor.com
Computational Structure Prediction and Modeling
In conjunction with experimental techniques, computational methods are widely used to predict and visualize the three-dimensional structure of peptides. Tools like PEPstrMOD, I-TASSER, and trRosettaX-Single are employed to generate structural models of brevinin peptides. These models are then often visualized and further analyzed using software like PyMOL. For example, the helical wheel projection of Brevinin-1RL1, generated using online tools, demonstrated its amphipathic α-helical structure. mdpi.com Computational approaches can also be used to understand the peptide's interaction with membranes and to design new peptide analogs with potentially enhanced activity or stability. frontiersin.org
In Vitro Assays for Functional Characterization (Excluding Clinical Data)
Beyond structural analysis, a crucial aspect of studying the Brevinin-1-RAA5 peptide precursor is to characterize its biological functions. In vitro assays are fundamental in assessing its potential as an immunomodulatory agent.
Cell-based Assays for Immunomodulatory Activity
To investigate the immunomodulatory properties of brevinin peptides, researchers utilize cell-based assays. A commonly used cell line for this purpose is the murine macrophage cell line, RAW 264.7. nih.govmdpi.com These cells are a reliable model for studying inflammatory responses. In these assays, RAW 264.7 cells are typically stimulated with an inflammatory agent like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response. nih.govmdpi.com The ability of the brevinin peptide to modulate this response is then assessed.
Before evaluating the anti-inflammatory effects, the cytotoxicity of the peptide on the RAW 264.7 cells is determined using assays like the Cell Counting Kit-8 (CCK-8) to establish non-toxic concentrations for subsequent experiments. nih.gov For example, the IC50 value of Brevinin-1GHd on RAW 264.7 cells was determined to be approximately 12.16 μM. nih.gov
Measurement of Inflammatory Mediators
A key indicator of immunomodulatory activity is the peptide's ability to suppress the production of pro-inflammatory mediators. Following stimulation of RAW 264.7 cells with LPS, the levels of various inflammatory molecules in the cell culture supernatant are measured. These mediators include nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). nih.govmdpi.com
Studies on brevinin peptides, such as Brevinin-1GHd and Brevinin-1BW, have demonstrated their capacity to significantly inhibit the LPS-induced production of these inflammatory mediators in a concentration-dependent manner. nih.govmdpi.com For instance, treatment with 4 μM Brevinin-1GHd resulted in a substantial reduction in the release of NO, TNF-α, IL-6, and IL-1β. nih.gov Similarly, Brevinin-1BW was shown to markedly decrease the mRNA expression levels of these inflammatory factors. mdpi.com These findings strongly suggest that these brevinin peptides possess potent anti-inflammatory properties.
| Peptide | Cell Line | Inflammatory Stimulus | Measured Mediators | Key Findings |
| Brevinin-1GHd | RAW 264.7 | Lipopolysaccharide (LPS) | NO, TNF-α, IL-6, IL-1β | Concentration-dependent inhibition of inflammatory mediator production. At 4 μM, release of NO, TNF-α, IL-6, and IL-1β was reduced by approximately 87.31%, 44.09%, 72.10%, and 67.20%, respectively. nih.gov |
| Brevinin-1BW | RAW 264.7 | Lipopolysaccharide (LPS) | TNF-α, IL-6, IL-1β, iNOS (mRNA) | Significant inhibition of the transcription and expression of inflammatory factors at non-cytotoxic concentrations. At 4 μg/mL, the release of TNF-α, IL-1β, and IL-6 decreased by 87.31%, 91.46%, and 77.82%, respectively. mdpi.com |
Binding Assays (e.g., LPS binding)
The interaction between brevinin peptides and lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a critical area of investigation. This binding is often a key initial step in the antimicrobial action of these peptides. Various techniques are employed to study this interaction.
A commonly used method is a fluorescent dye-based assay, utilizing probes like BODIPY™ TR Cadaverine. In this assay, the fluorescent dye is mixed with an LPS solution. Subsequently, different concentrations of the peptide are introduced. The ability of the peptide to displace the dye from LPS is measured, providing an indication of its LPS binding capacity. nih.gov
Isothermal titration calorimetry (ITC) is another powerful technique used to directly measure the heat changes that occur upon the binding of a peptide to LPS. nih.govresearchgate.net This method can determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction. For instance, studies with Brevinin-1GHd have demonstrated a direct binding to LPS, characterized by a release of heat, indicating an exothermic reaction. nih.govresearchgate.net
Surface plasmon resonance (SPR) is also employed to analyze the binding kinetics between brevinin peptides and LPS. In this approach, the peptide is immobilized on a sensor chip, and solutions of LPS at various concentrations are passed over the surface. The resulting changes in the SPR signal provide real-time data on the association and dissociation rates of the binding event. nih.govresearchgate.net
Circular dichroism (CD) spectroscopy can be used to observe conformational changes in the peptide upon binding to LPS. The interaction with LPS can induce a more ordered secondary structure in the peptide, such as an increase in α-helicity, which is detectable by CD. nih.govfrontiersin.org
Furthermore, a checkerboard method can be utilized to assess the LPS-binding activity. This involves preparing a matrix of varying concentrations of both LPS and the peptide, to which a standard number of bacterial cells are added, to determine how LPS affects the peptide's antimicrobial efficacy. mdpi.com These binding assays are crucial for understanding the initial steps of the antimicrobial mechanism and for the development of peptides with enhanced activity against Gram-negative bacteria.
Membrane Integrity and Permeability Assays (e.g., voltage-sensitive dyes)
A key aspect of the antimicrobial action of many brevinin peptides is their ability to disrupt the integrity and permeability of bacterial cell membranes. Several assays are used to investigate these effects.
The impact of peptides on membrane fluidity can be assessed using fluorescent probes like Laurdan. This probe is sensitive to the polarity of its environment and can indicate changes in the physical state of the lipid bilayer upon peptide interaction. nih.gov
To directly measure membrane permeabilization, the release of cellular contents, such as lactate (B86563) dehydrogenase (LDH), can be quantified. An increase in extracellular LDH activity indicates that the cell membrane has been compromised. mdpi.com
The effect on the mitochondrial membrane potential in eukaryotic cells can be studied using dyes like JC-1. This dye exhibits a potential-dependent shift in its fluorescence emission, allowing for the detection of mitochondrial depolarization, which can be an indicator of apoptosis. mdpi.com
Flow cytometry, in conjunction with fluorescently labeled peptides (e.g., FITC-labeled Brevinin-1GHd), can be used to quantify the binding of the peptide to cell membranes. nih.govresearchgate.netfrontiersin.org Additionally, time-killing curve assays provide information on how quickly a peptide can kill bacteria, which is often related to its membrane-disrupting capabilities. mdpi.com
Scanning electron microscopy (SEM) provides direct visual evidence of the morphological changes induced by the peptide on the bacterial cell surface, such as membrane blebbing or lysis. mdpi.com The disruption of the proton motive force (PMF), a key component of bacterial energy metabolism that is dependent on membrane integrity, can also be investigated. The collapse of the PMF is often associated with membrane perturbation as peptides aggregate on the bacterial membrane. nih.govnih.gov
Enzymatic Degradation Resistance Studies
A significant hurdle for the therapeutic application of antimicrobial peptides is their susceptibility to degradation by proteases. Therefore, assessing the enzymatic stability of brevinin-1 analogs is a crucial step in their development.
Studies often involve incubating the peptides with proteases such as trypsin and then evaluating their remaining antimicrobial activity or integrity over time. nih.gov The stability of peptides in the presence of serum is also a critical parameter, as it mimics the physiological environment they would encounter in vivo. For instance, the analogue 5R, derived from a brevinin-1 peptide, has shown remarkable stability in 20% serum. nih.govnih.gov
The introduction of modifications, such as the incorporation of D-amino acids, is a common strategy to enhance resistance to proteolytic degradation without significantly altering the peptide's original function. nih.gov By replacing L-amino acids with their D-enantiomers at specific positions, researchers can create analogs that are less recognizable by proteases, thereby increasing their half-life and potential therapeutic efficacy. nih.gov
Analog Design and Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to optimizing the properties of brevinin-1 peptides. These studies involve systematically modifying the peptide's structure and assessing the impact on its biological activity, with the goal of enhancing antimicrobial potency while minimizing toxicity to host cells. nih.govnih.gov
The design of brevinin analogs often focuses on key structural features, including the hydrophobic N-terminal domain and the C-terminal "Rana box," a disulfide-bridged cyclic heptapeptide (B1575542). nih.gov While the Rana box was initially thought to be essential for activity, later discoveries of active, truncated peptides challenged this hypothesis. nih.gov
Amino Acid Substitution and Sequence Rearrangements
A primary strategy in SAR studies is the substitution of specific amino acids. nih.govnih.gov For instance, the substitution of the 4th residue, Isoleucine, with Lysine (B10760008) in brevinin-1pl was performed to decrease its predicted strong binding to mammalian membranes and thus its cytotoxicity. nih.gov The insertion of Tryptophan into the nonpolar face of a peptide can enhance its amphiphilicity and influence its secondary structure. nih.gov
Systematic scanning and replacement of inherent hydrophobic and cationic residues are also conducted. nih.gov For example, in the development of the brevinin-1 analogue 5R, Leucine and Lysine residues were systematically replaced to optimize its therapeutic index. nih.govnih.gov The position of amino acid substitutions is critical; for example, substituting D-Leu on the hydrophobic face may have a different impact on antibacterial efficacy compared to substituting D-Lys in the hydrophilic region. nih.gov
Sequence rearrangements, such as moving the C-terminal Rana box to the center of the peptide, have been explored as a means to reduce hemolytic activity without compromising antibacterial properties. mdpi.com
Modifications to Cationicity, Hydrophobicity, and Amphipathicity
The balance between cationicity, hydrophobicity, and amphipathicity is a critical determinant of the activity and selectivity of antimicrobial peptides. mdpi.comnih.gov
Cationicity , conferred by positively charged amino acids like Lysine and Arginine, facilitates the initial electrostatic attraction of the peptide to the negatively charged bacterial membrane. nih.govmdpi.com Increasing the net positive charge can enhance this interaction. For example, substituting Lysine with Arginine has been explored in brevinin-1 analogs. nih.gov
Hydrophobicity , determined by the presence of nonpolar amino acids, is crucial for the peptide's insertion into the lipid bilayer of the membrane. mdpi.comnih.gov However, excessive hydrophobicity can lead to increased toxicity towards eukaryotic cells. mdpi.com Therefore, SAR studies aim to find an optimal level of hydrophobicity. Reducing the hydrophobic domain of brevinin-1 peptides has been shown to significantly decrease both antimicrobial and hemolytic activity. nih.gov
Amphipathicity , the spatial separation of hydrophobic and hydrophilic residues, is essential for the formation of secondary structures like the α-helix, which are often required for membrane disruption. nih.govmdpi.comnih.gov The arrangement of cationic and hydrophobic residues creates an amphipathic structure that allows the peptide to interact with and disrupt the bacterial membrane. nih.gov Modifications that alter the amphipathicity, such as amino acid substitutions, can have a profound impact on the peptide's activity. nih.gov
Impact of 'Rana Box' Excision or Relocation
The Brevinin-1 family of antimicrobial peptides (AMPs), to which Brevinin-1-RAA5 belongs, is characterized by a conserved C-terminal motif known as the "Rana box". mdpi.comresearchgate.net This structure consists of a disulfide bridge formed between two cysteine residues, creating a cyclic heptapeptide loop. mdpi.commdpi.com Research into the functional significance of this domain often involves genetic modification studies where the Rana box sequence is excised (deleted) or relocated to another position within the peptide. These methodologies are critical for understanding its role in the peptide's structure, stability, and biological activity.
The function of the Rana box appears to be highly dependent on the specific peptide family. For some peptides like ranatuerin-2 (B1576050) and certain brevinin-1 peptides, the removal of this motif can dramatically reduce or eliminate antimicrobial bioactivity. mdpi.com For instance, an analogue of Brevinin-1OS, created by excising the Rana box, displayed a complete loss of antimicrobial activity, which was attributed to the decrease in the peptide's net positive charge. mdpi.com A net charge of at least +2 is considered essential for the action of many cationic peptides. mdpi.com
Conversely, in other peptides, the Rana box is not indispensable. Studies on certain Brevinin-2 peptides have shown that its removal can have little influence or even enhance antimicrobial potency. mdpi.com Furthermore, research on nigrocin-HL, another amphibian AMP, demonstrated that replacing the entire Rana box motif with a single amidated phenylalanine residue resulted in a new peptide (nigrocin-HLM) with significantly increased potency against multiple microbes, including methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgnih.gov This modification also notably reduced the peptide's toxicity. frontiersin.orgnih.gov These findings suggest that for some precursors, the Rana box can be a target for modification to create analogues with improved therapeutic profiles.
Table 1: Impact of 'Rana Box' Modification on Various Amphibian Antimicrobial Peptides
| Peptide Family | Modification | Outcome on Antimicrobial Activity | Source |
|---|---|---|---|
| Brevinin-1 | Excision (Deletion) | Dramatically reduced or eliminated | mdpi.commdpi.com |
| Brevinin-2 | Excision (Deletion) | Variable; can be reduced, have little influence, or be enhanced | mdpi.com |
| Ranatuerin-2 | Excision (Deletion) | Dramatically reduced | mdpi.com |
Integration with Nanotechnology for Advanced Functional Materials
The integration of antimicrobial peptides from the Brevinin family with nanotechnology presents a promising frontier for creating advanced functional materials. nih.gov The goal is to harness the potent, broad-spectrum antimicrobial properties of peptides like Brevinin-1-RAA5 while overcoming limitations such as potential toxicity and degradation. nih.govnih.gov By combining these peptides with nanomaterials, researchers can develop hybrid systems with enhanced stability, targeted delivery, and synergistic antimicrobial effects. nih.govnih.gov
Functionalizing nanocarriers with peptides is a key strategy to improve the therapeutic application of AMPs. mdpi.com This involves attaching peptides like Brevinin-1-RAA5 to the surface of various nanoparticles, such as metallic nanoparticles (e.g., gold), liposomes, or polymeric nanoparticles. nih.govnih.govmdpi.com
The primary advantages of this approach include:
Enhanced Stability and Efficacy : Nanocarriers can protect the peptide from enzymatic degradation in the body, prolonging its active lifespan. nih.gov This association can also lead to enhanced antimicrobial efficacy against multi-drug resistant bacteria. nih.govmdpi.com
Targeted Delivery : Nanoparticles can be designed to specifically target sites of infection, increasing the local concentration of the peptide and minimizing systemic exposure. mdpi.com
Improved Biocompatibility : Loading peptides onto nanocarriers like chitosan (B1678972) nanoparticles has been shown to reduce the cytotoxic effects of the therapeutic agent. nih.gov
Recent reports have specifically highlighted that a Brevinin-functionalized nanostructure would be of significant interest for developing advanced bionanomaterials. nih.gov The functionalization of gold nanoparticles, for example, has been explored for therapeutic applications, and similar principles could be applied to create Brevinin-based systems for biological and medical purposes. nih.gov
Table 2: Types of Nanocarriers for Antimicrobial Peptide Delivery
| Nanocarrier Type | Description | Key Advantages for AMP Delivery | Source |
|---|---|---|---|
| Metallic Nanoparticles (MNPs) | Nanoparticles made of metals like gold (AuNPs) or silver. | Biocompatibility, ease of functionalization, unique optical properties, potential for synergistic antimicrobial effects. | nih.govmdpi.com |
| Polymeric Nanoparticles | Nanoparticles made from biocompatible polymers like PLGA or Chitosan. | Improved drug biocompatibility and bioactivity, enhanced stability, reduced cytotoxicity. | nih.gov |
| Mesoporous Silica Nanoparticles (MSNs) | Nanoparticles with a porous structure, allowing for high drug loading. | High surface area, tunable pore size, capacity to encapsulate various agents, enables targeted and controlled release. | mdpi.com |
The development of hybrid bionanomaterials involves incorporating peptides as active components within a larger material matrix to create surfaces and structures that are inherently antimicrobial. This is a particularly active area of research for preventing infections associated with medical devices. nih.govmdpi.com
A primary application is the creation of antimicrobial coatings for medical implants, catheters, and other devices that are prone to colonization by bacteria and subsequent biofilm formation. nih.govhilarispublisher.comnih.gov Biofilm-related infections are a major cause of implant failure and are notoriously difficult to treat with conventional antibiotics. mdpi.comnih.gov
Strategies for creating these hybrid materials include:
Surface Immobilization : Covalently bonding or adsorbing peptides onto the device surface. This creates a stable, non-leaching antimicrobial layer that kills microbes on contact. nih.govnih.gov
Matrix Loading : Incorporating peptides within a carrier matrix, such as a polymer or hydrogel coating, from which they can be released over time to provide prolonged antimicrobial protection. nih.gov
These peptide-based bionanomaterials can be designed to not only prevent infection but also to impart other beneficial functions, such as promoting tissue integration or acting as biosensors. mdpi.com The use of AMPs like those from the Brevinin family is seen as a promising alternative to traditional antibiotics for these applications due to their broad-spectrum activity and different mechanism of action, which may reduce the likelihood of resistance development. mdpi.commdpi.com
Q & A
Q. What ethical frameworks apply to studies involving Brevinin-1-RAA5’s in vivo testing?
- Methodological Answer : Follow NIH Guidelines for Animal Research (e.g., ARRIVE 2.0) for humane endpoints, randomization, and blinding. Obtain approval from institutional animal care committees (IACUC). For human cell lines, confirm ethical sourcing (e.g., HIPAA-compliant donors) and include statements in manuscripts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
